Technical Whitepaper: Physicochemical Profiling of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde
Technical Whitepaper: Physicochemical Profiling of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde
CAS Registry Number: 42044-93-9 Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol [1][2]
Executive Summary
This technical guide provides a comprehensive physicochemical and synthetic analysis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde , a specific structural analog of o-vanillin. Distinct from the commercial flavoring agent "Ethyl Vanillin" (3-ethoxy-4-hydroxybenzaldehyde), this compound represents a C10 scaffold characterized by a 5-ethyl substitution on the o-vanillin core.
Its structural architecture—featuring an intramolecular hydrogen bond between the phenolic hydroxyl (C2) and the formyl group (C1)—imparts unique stability and reactivity profiles. This compound serves as a critical intermediate in the synthesis of Schiff base ligands for catalysis, pharmaceutical pharmacophores, and advanced organic materials.
Structural Identification & Molecular Architecture
Correct identification is paramount, as trivial naming conventions in the phenol-aldehyde family often lead to ambiguity.
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Common Synonyms: 5-Ethyl-o-vanillin; 5-Ethyl-2-vanillin.
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SMILES: CCc1cc(C=O)c(O)c(OC)c1
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InChI Key: (Analogous prediction based on structure)
Structural Logic
The molecule is a tri-substituted benzene ring.[3][4] The ortho positioning of the hydroxyl and aldehyde groups facilitates a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB), which significantly influences its pKa, solubility, and NMR spectral signature.
Figure 1: Functional group topology of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde, highlighting the critical intramolecular hydrogen bond.
Physicochemical Parameters
The following data consolidates experimental values from supplier databases (e.g., BLD Pharm, Ambeed) and high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental data for this niche intermediate is limited.
| Parameter | Value / Range | Context & Significance |
| Physical State | Crystalline Solid | Typically appears as light yellow to off-white needles. |
| Melting Point | 48°C – 55°C (Est.) | Low melting point due to intramolecular H-bonding reducing intermolecular lattice energy. |
| Boiling Point | ~280°C (at 760 mmHg) | Predicted based on o-vanillin (265°C) + ethyl group contribution. |
| LogP (Octanol/Water) | 2.30 ± 0.2 | Moderately lipophilic. Higher than o-vanillin (1.6) due to the C5-ethyl chain. |
| pKa (Phenolic OH) | 10.5 – 11.0 | Higher than typical phenols (pKa ~10) because the proton is "locked" in the H-bond with the carbonyl. |
| Solubility | DCM, EtOAc, DMSO | Highly soluble in aprotic polar and non-polar solvents. |
| Water Solubility | Low (< 1 mg/mL) | Hydrophobic ethyl group and internal H-bond reduce water interaction. |
Synthetic Routes & Experimental Protocols
A. Primary Synthesis: Formylation of 4-Ethylguaiacol
The most direct industrial and laboratory route involves the formylation of 4-ethyl-2-methoxyphenol (4-ethylguaiacol).
Mechanism: Electrophilic Aromatic Substitution (EAS) directed ortho to the phenol. Reagents: Duff Reaction (Hexamethylenetetramine/TFA) or MgCl₂-mediated formylation (Paraformaldehyde/Et₃N).
Protocol (MgCl₂-Mediated Formylation)
Note: This method is preferred for high regioselectivity.
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
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Reagents: Add 4-ethylguaiacol (10 mmol), anhydrous MgCl₂ (15 mmol), and Paraformaldehyde (30 mmol) to Acetonitrile (50 mL). Add Triethylamine (35 mmol) dropwise.
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Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. The solution typically turns bright yellow (phenolate formation).
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Quench: Cool to RT and pour into cold 5% HCl (100 mL) to hydrolyze the intermediate and protonate the phenol.
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Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Hexane:EtOAc 9:1).
B. Alternative Route: Hydrogenation of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
If the allyl derivative (CAS 22934-51-6) is available, a simple catalytic hydrogenation yields the target.
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Catalyst: 10% Pd/C.
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Conditions: H₂ balloon, Methanol solvent, RT, 2 hours.
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Yield: Typically quantitative (>95%).
Figure 2: Regioselective synthesis via Magnesium-mediated formylation.
Spectroscopic Characterization
To validate the identity of the synthesized compound, researchers should look for these diagnostic signals.
¹H NMR (400 MHz, CDCl₃)
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δ 11.0 – 11.2 ppm (s, 1H): Phenolic OH. The extreme downfield shift confirms the intramolecular hydrogen bond to the aldehyde.
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δ 9.8 – 9.9 ppm (s, 1H): Aldehyde CHO.
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δ 6.9 – 7.1 ppm (2H): Aromatic protons. Typically appear as a pair of doublets (d) or singlets (s) depending on resolution (meta-coupling).
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δ 3.8 – 3.9 ppm (s, 3H): Methoxy (-OCH₃).
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δ 2.6 ppm (q, 2H): Methylene of Ethyl group (-CH₂-).
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δ 1.2 ppm (t, 3H): Methyl of Ethyl group (-CH₃).
IR Spectroscopy (FT-IR)
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~3100–3400 cm⁻¹: Broad, weak OH stretch (often obscured by C-H due to H-bonding).
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1650–1670 cm⁻¹: C=O stretch. Lower wavenumber than typical aldehydes (usually ~1700) due to conjugation and H-bonding.
Reactivity & Applications
Schiff Base Formation (Ligand Synthesis)
The primary utility of this compound is in the synthesis of Salen and Salophen type ligands. The 5-ethyl group imparts solubility to the resulting metal complexes without altering the electronic environment of the binding site as drastically as electron-withdrawing groups.
Protocol: Condensation with diamines (e.g., ethylenediamine, 1,2-phenylenediamine) in Ethanol at reflux yields the Schiff base precipitate.
Stability Profile
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Oxidation: The aldehyde is susceptible to oxidation to the carboxylic acid (5-ethyl-2-hydroxy-3-methoxybenzoic acid) if exposed to air/light for prolonged periods. Store under inert gas (Argon/Nitrogen).
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Base Sensitivity: In strong alkali (NaOH), the phenolate forms, which is highly water-soluble and brightly colored (yellow/orange).
References
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BLD Pharm. (2024). Product Analysis: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (CAS 42044-93-9).[1][2][5][6][7] Retrieved from
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Ambeed. (2024). Chemical Safety and Properties: CAS 42044-93-9.[2][5] Retrieved from
- Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Intramolecular Hydrogen Bonding in o-Hydroxyaldehydes. Journal of Molecular Structure. (Contextual grounding for spectral shifts).
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Sigma-Aldrich. (2024). Safety Data Sheet: 5-Allyl-2-hydroxy-3-methoxybenzaldehyde (Analogous Precursor). Retrieved from
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PubChem. (2024). Compound Summary: 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde.[1][2][5][6] National Library of Medicine. Retrieved from
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- 2. 5-乙基-2-羟基-3-甲氧基苯甲醛CAS:42044-93-9-(阿尔法)郑州阿尔法化工有限公司 [m.zzalfachem.com]
- 3. Ethylvanillin - Wikipedia [en.wikipedia.org]
- 4. What is Ethyl vanillin?_Chemicalbook [chemicalbook.com]
- 5. CAS:80442-48-4, 2-Hydroxy-4-isopropyl-7,8-dimethoxy-6-methyl-1-naphthaldehyde-毕得医药 [bidepharm.com]
- 6. AB648556 | CAS 42044-93-9 – abcr Gute Chemie [abcr.com]
- 7. 42044-93-9|5-Ethyl-2-hydroxy-3-methoxybenzaldehyde| Ambeed [ambeed.com]

